Thiourea, N,N''-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N'-butyl-
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Overview
Description
Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science. This particular compound features a unique structure with a brominated phenylene core, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- typically involves the condensation of 5-bromo-1,3-phenylenediamine with butyl isothiocyanate. The reaction is carried out in the presence of a base, such as triethylamine, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The bromine atom in the phenylene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out under reflux conditions.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism by which Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- exerts its effects involves its ability to form hydrogen bonds and interact with various molecular targets. The bromine atom and thiourea groups play crucial roles in these interactions, stabilizing transition states and facilitating chemical reactions. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst.
1,1′-(1,4-phenylene)bis(thiourea): Used in the synthesis of covalent organic frameworks.
1,1′-(2,5-dimethyl-1,4-phenylene)bis(thiourea): Another variant used in material science.
Uniqueness
Thiourea, N,N’‘-[(5-bromo-1,3-phenylene)bis(methylene)]bis[N’-butyl- is unique due to its brominated phenylene core, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific interactions with molecular targets.
Properties
CAS No. |
193606-88-1 |
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Molecular Formula |
C18H29BrN4S2 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
1-[[3-bromo-5-[(butylcarbamothioylamino)methyl]phenyl]methyl]-3-butylthiourea |
InChI |
InChI=1S/C18H29BrN4S2/c1-3-5-7-20-17(24)22-12-14-9-15(11-16(19)10-14)13-23-18(25)21-8-6-4-2/h9-11H,3-8,12-13H2,1-2H3,(H2,20,22,24)(H2,21,23,25) |
InChI Key |
MQJRCXFWNBDRRS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)NCC1=CC(=CC(=C1)Br)CNC(=S)NCCCC |
Origin of Product |
United States |
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